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Introduction
AS2863619 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8

(CDK8) and its paralog CDK19.[1] In the field of human immunology, AS2863619 has emerged

as a valuable research tool for its ability to modulate CD4+ T cell differentiation, specifically by

inducing the expression of the transcription factor Forkhead box P3 (Foxp3). This leads to the

conversion of conventional CD4+ T cells (Tconv) into Foxp3+ regulatory T cells (Tregs), which

are critical for maintaining immune tolerance and preventing autoimmune diseases.[2][3]

Notably, this induction of Tregs by AS2863619 is independent of the canonical TGF-β signaling

pathway, offering a novel mechanism for generating Tregs for research and potential

therapeutic applications.[1][2]

Mechanism of Action
AS2863619 exerts its effects on CD4+ T cells through the inhibition of CDK8 and CDK19.

These kinases are known to negatively regulate the activity of Signal Transducer and Activator

of Transcription 5 (STAT5), a key transcription factor in the IL-2 signaling pathway that is crucial

for Foxp3 expression and Treg stability.

The proposed mechanism is as follows:
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TCR and IL-2 Signaling: Upon T cell receptor (TCR) and IL-2 receptor stimulation in CD4+ T

cells, STAT5 is activated through phosphorylation of a C-terminal tyrosine residue.

CDK8/19-mediated Inhibition: Activated CDK8 and CDK19 phosphorylate STAT5 at a serine

residue within the PSP (pro-ser-pro) motif. This serine phosphorylation is thought to

inactivate STAT5, thereby hindering its ability to bind to the Foxp3 gene locus and promote

its transcription.

AS2863619 Intervention: AS2863619 inhibits the kinase activity of CDK8 and CDK19. This

inhibition prevents the serine phosphorylation of STAT5, thus maintaining STAT5 in its active,

tyrosine-phosphorylated state.

Foxp3 Induction: Active STAT5 can then bind to regulatory regions of the Foxp3 locus,

primarily the conserved noncoding sequence (CNS)0, leading to the induction of Foxp3

expression and the conversion of conventional CD4+ T cells into a Treg phenotype.

This process is dependent on IL-2 signaling but does not require TGF-β, a cytokine commonly

used to induce Tregs in vitro.

Core Applications in Human CD4+ T Cell Research
Generation of Induced Regulatory T cells (iTregs): AS2863619 provides a robust method for

generating Foxp3+ iTregs from both naïve and effector/memory human CD4+ T cells in vitro.

This is particularly valuable as it bypasses the need for TGF-β, which can have pleiotropic

and sometimes undesirable effects.

Study of Treg Biology: The use of AS2863619 allows for the detailed investigation of the

molecular mechanisms underlying Foxp3 gene regulation and Treg differentiation,

particularly the role of the CDK8/19-STAT5 axis.

Development of Treg-based Therapies: By enabling the efficient generation of Tregs,

AS2863619 is a valuable tool in the preclinical development of Treg-based cell therapies for

autoimmune diseases, transplant rejection, and other inflammatory conditions.

Modulation of Immune Responses: AS2863619 can be used to study the impact of iTreg

induction on the function of other immune cells and the overall immune response in in vitro

co-culture systems.
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Data Presentation
Table 1: Inhibitory Activity of AS2863619

Target IC50 (nM)

CDK8 0.61

CDK19 4.28

This data indicates that AS2863619 is a highly potent inhibitor of both CDK8 and CDK19.

Table 2: Effects of AS2863619 on STAT5 Phosphorylation in Mouse CD4+ T cells

Treatment
STAT5 Serine
Phosphorylation (PSP
motif)

STAT5 Tyrosine
Phosphorylation (C-
terminal)

AS2863619 (1 µM) ~40% of control ~160% of control

This data demonstrates that AS2863619 suppresses the inhibitory serine phosphorylation of

STAT5 while enhancing the activating tyrosine phosphorylation.
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Caption: Signaling pathway of AS2863619 in human CD4+ T cells.
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Caption: Experimental workflow for AS2863619-mediated Treg induction.

Experimental Protocols
Protocol 1: Isolation of Human Naïve CD4+ T Cells from
PBMCs
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This protocol is for the isolation of untouched human naïve CD4+ T cells from peripheral blood

mononuclear cells (PBMCs) using a negative selection immunomagnetic approach.

Materials:

Human whole blood or buffy coat

Ficoll-Paque PLUS or equivalent density gradient medium

Phosphate-buffered saline (PBS) without Ca2+/Mg2+

Recommended medium: RPMI 1640 + 10% FBS

Human Naïve CD4+ T Cell Isolation Kit (e.g., from Miltenyi Biotec or STEMCELL

Technologies)

Centrifuge

50 mL conical tubes

Magnetic separator

Procedure:

PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over

Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature

with the brake off. d. Aspirate the upper plasma layer and carefully collect the mononuclear

cell layer at the interface. e. Wash the collected cells twice with PBS by centrifuging at 300 x

g for 10 minutes. f. Resuspend the PBMC pellet in the recommended medium and perform a

cell count.

Naïve CD4+ T Cell Isolation (Negative Selection): a. Centrifuge the required number of

PBMCs at 300 x g for 10 minutes and resuspend the cell pellet in the recommended buffer

provided with the isolation kit. b. Add the biotin-antibody cocktail to the cell suspension and

incubate as per the manufacturer's instructions (typically 5-10 minutes at 4°C). c. Add the

magnetic microbead cocktail and incubate for another 10-15 minutes at 4°C. d. Place the

tube in the magnetic separator and allow the magnetically labeled cells to adhere to the
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column or the side of the tube. e. Collect the unlabeled cell suspension, which contains the

enriched naïve CD4+ T cells. f. Wash the column or tube with buffer to maximize the

recovery of naïve CD4+ T cells and combine with the collected fraction. g. Perform a cell

count and assess purity by flow cytometry (staining for CD4, CD45RA, and CD45RO).

Protocol 2: In Vitro Induction of Foxp3+ Tregs using
AS2863619
This protocol describes the induction of Foxp3 expression in isolated human naïve CD4+ T

cells.

Materials:

Isolated human naïve CD4+ T cells

Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin,

and 2 mM L-glutamine)

Human CD3/CD28 T cell activator beads

Recombinant human IL-2

AS2863619 (dissolved in DMSO)

96-well round-bottom culture plates

Cell culture incubator (37°C, 5% CO2)

Procedure:

Resuspend the isolated naïve CD4+ T cells in complete RPMI medium at a concentration of

1 x 10^6 cells/mL.

In a 96-well round-bottom plate, add 1 x 10^5 cells per well.

Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.

Add recombinant human IL-2 to a final concentration of 100 U/mL.
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Prepare serial dilutions of AS2863619 in complete RPMI medium. Add the desired final

concentrations to the wells (a typical starting concentration is 1 µM, with a dose-response

curve from 10 nM to 10 µM recommended). Ensure the final DMSO concentration is

consistent across all wells and does not exceed 0.1%.

Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.

After incubation, harvest the cells for analysis.

Protocol 3: Flow Cytometry Analysis of Foxp3
Expression
This protocol is for the intracellular staining of Foxp3 to assess the percentage of induced

Tregs.

Materials:

Harvested cells from Protocol 2

FACS buffer (PBS + 2% FBS)

Fixable Viability Dye

Anti-human CD4 and CD25 antibodies (surface staining)

Foxp3 Transcription Factor Staining Buffer Set

Anti-human Foxp3 antibody (intracellular staining)

Flow cytometer

Procedure:

Wash the harvested cells with FACS buffer.

Stain for viability using a fixable viability dye according to the manufacturer's instructions.
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Stain for surface markers (CD4, CD25) by incubating with the antibodies for 30 minutes at

4°C in the dark.

Wash the cells with FACS buffer.

Fix and permeabilize the cells using the Foxp3 staining buffer set as per the manufacturer's

protocol.

Stain for intracellular Foxp3 by incubating with the anti-Foxp3 antibody for 30-45 minutes at

room temperature in the dark.

Wash the cells with permeabilization buffer.

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Analyze the data by gating on live, CD4+ lymphocytes and then assessing the percentage of

Foxp3+ and CD25+ cells.

Protocol 4: In Vitro Treg Suppression Assay
This protocol assesses the suppressive function of the AS2863619-induced Tregs.

Materials:

AS2863619-induced Tregs (iTregs)

Autologous or allogeneic responder CD4+ T cells (Tresp), labeled with a proliferation dye

(e.g., CFSE or CellTrace Violet)

Antigen-presenting cells (APCs), irradiated or treated with mitomycin C

Soluble anti-human CD3 antibody

Complete RPMI 1640 medium

96-well round-bottom culture plates

Procedure:
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Label the responder CD4+ T cells (Tresp) with CFSE or another proliferation dye according

to the manufacturer's instructions.

In a 96-well plate, set up the following conditions in triplicate:

Tresp cells alone (no stimulation)

Tresp cells + APCs + anti-CD3 (positive proliferation control)

iTregs alone + APCs + anti-CD3

Co-cultures of Tresp cells and iTregs at different ratios (e.g., 1:1, 1:2, 1:4 iTreg:Tresp) +

APCs + anti-CD3.

Use a constant number of Tresp cells (e.g., 5 x 10^4 per well) and APCs (e.g., 5 x 10^4 per

well).

Add soluble anti-CD3 antibody at a suboptimal concentration (e.g., 0.5-1 µg/mL).

Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.

Harvest the cells and analyze the proliferation of the Tresp cells by flow cytometry,

measuring the dilution of the proliferation dye.

Calculate the percentage of suppression based on the reduction in proliferation in the co-

cultures compared to the positive control.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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